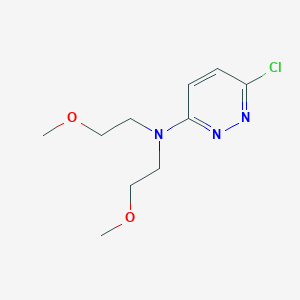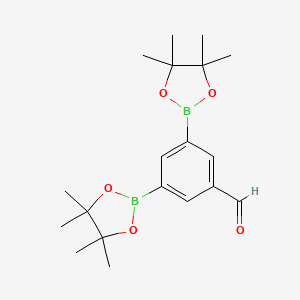
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features two boronate ester groups attached to a benzaldehyde core. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method includes the reaction of 3,5-dibromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The aldehyde group in the compound can undergo typical aldehyde reactions, such as oxidation to carboxylic acids or reduction to alcohols.
Substitution Reactions: The boronate ester groups can participate in various substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation of the aldehyde group.
Alcohols: Formed through reduction of the aldehyde group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Electronics: Employed in the synthesis of materials for electronic devices.
Catalysis: Used in the development of new catalytic processes.
Mechanism of Action
The primary mechanism of action for 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness:
- Functional Groups: The presence of two boronate ester groups and an aldehyde group makes 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde unique in its reactivity and applications.
- Versatility: Its ability to participate in a variety of chemical reactions, particularly in cross-coupling and bioconjugation, sets it apart from similar compounds.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C19H28B2O5 |
|---|---|
Molecular Weight |
358.0 g/mol |
IUPAC Name |
3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C19H28B2O5/c1-16(2)17(3,4)24-20(23-16)14-9-13(12-22)10-15(11-14)21-25-18(5,6)19(7,8)26-21/h9-12H,1-8H3 |
InChI Key |
HSIKEWCYPZQUPH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


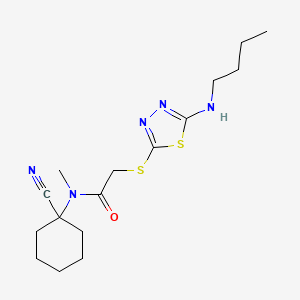
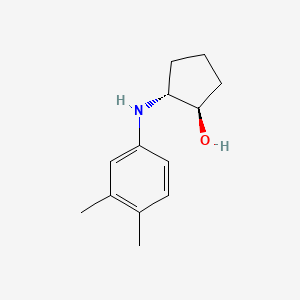
![6-Cyclohexyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354314.png)
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
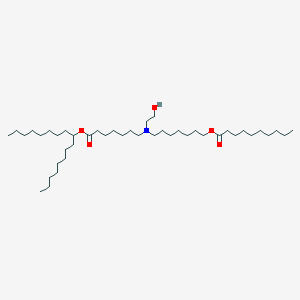
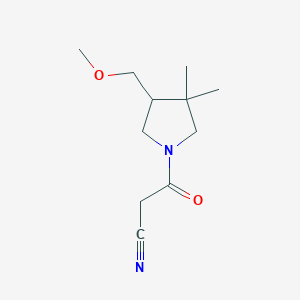
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
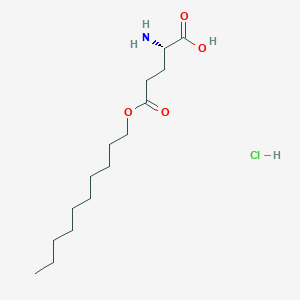
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
